Cas no 938016-20-7 (1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)-)
![1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)- structure](https://ja.kuujia.com/scimg/cas/938016-20-7x500.png)
1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)-
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- MDL: MFCD08556966
- インチ: 1S/C17H14N2O2/c1-11-6-8-12(9-7-11)17-10-15(20)16(21)19(17)14-5-3-2-4-13(14)18-17/h2-10,18,20H,1H3
- InChIKey: WQCDRDMTEIDFKT-UHFFFAOYSA-N
- ほほえんだ: C12(C3=CC=C(C)C=C3)C=C(O)C(=O)N1C1=CC=CC=C1N2
1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230783-0.5g |
938016-20-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | ||
Enamine | EN300-230783-10.0g |
938016-20-7 | 95% | 10.0g |
$3131.0 | 2024-06-20 | ||
Enamine | EN300-230783-0.05g |
938016-20-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | ||
Enamine | EN300-230783-1g |
938016-20-7 | 1g |
$728.0 | 2023-09-15 | |||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009718-5g |
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one |
938016-20-7 | 95% | 5g |
¥4515.0 | 2024-04-17 | |
Enamine | EN300-230783-2.5g |
938016-20-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | ||
Ambeed | A1073964-1g |
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one |
938016-20-7 | 95% | 1g |
$226.0 | 2024-04-16 | |
Enamine | EN300-230783-1.0g |
938016-20-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | ||
Enamine | EN300-230783-0.1g |
938016-20-7 | 95% | 0.1g |
$640.0 | 2024-06-20 | ||
Enamine | EN300-230783-0.25g |
938016-20-7 | 95% | 0.25g |
$670.0 | 2024-06-20 |
1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)- 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)-に関する追加情報
Introduction to 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) (CAS No. 938016-20-7)
1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) (CAS No. 938016-20-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyrrolo[1,2-a]benzimidazole class, which is known for its diverse biological activities and potential therapeutic applications.
The structure of 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) features a unique combination of a pyrrole ring fused with a benzimidazole ring, along with a hydroxyl group and a substituted phenyl group. This intricate molecular architecture confers the compound with specific chemical properties and biological activities that make it an attractive target for drug development.
Recent studies have highlighted the potential of 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) in various therapeutic areas. One notable area of research is its anti-cancer properties. In vitro and in vivo studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
In addition to its anti-cancer activity, 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) has shown promise in neurodegenerative diseases. Research has indicated that this compound can protect neurons from oxidative stress and reduce the accumulation of toxic protein aggregates, which are hallmark features of conditions such as Alzheimer's and Parkinson's diseases. The neuroprotective effects are thought to be mediated by its ability to modulate mitochondrial function and enhance cellular antioxidant defenses.
The pharmacokinetic properties of 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in plasma, making it a suitable candidate for further preclinical and clinical development. However, further optimization may be necessary to improve its solubility and metabolic stability.
Safety assessments have indicated that 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) is generally well-tolerated at therapeutic doses. Preclinical toxicity studies in animal models have not revealed any significant adverse effects at relevant concentrations. However, as with any new drug candidate, comprehensive safety evaluations will be essential before advancing to human trials.
The synthesis of 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) has been optimized using various synthetic routes. One common approach involves the condensation of an appropriate benzimidazole derivative with a substituted phenylacetaldehyde followed by cyclization under acidic conditions. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound in high purity.
In conclusion, 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl) (CAS No. 938016-20-7) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for the development of novel drugs targeting cancer and neurodegenerative diseases.
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